molecular formula C19H22N2O3 B2393574 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide CAS No. 2034312-76-8

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B2393574
CAS No.: 2034312-76-8
M. Wt: 326.396
InChI Key: CYKXQSXHLXBNAD-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents like thionyl chloride and ammonia.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via an etherification reaction, where tetrahydrofuran-3-ol is reacted with the nicotinamide derivative in the presence of a suitable base like sodium hydride.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction, where 3-phenylpropyl bromide is reacted with the intermediate compound in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in acetone or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in cellular metabolism.

    N-(3-phenylpropyl)nicotinamide: Lacks the tetrahydrofuran group but shares the phenylpropyl and nicotinamide moieties.

    2-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the phenylpropyl group but includes the tetrahydrofuran and nicotinamide moieties.

Uniqueness

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide is unique due to the combination of the phenylpropyl and tetrahydrofuran groups attached to the nicotinamide core. This unique structure may confer distinct biological activities and chemical reactivity compared to its similar compounds.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(20-11-4-8-15-6-2-1-3-7-15)17-9-5-12-21-19(17)24-16-10-13-23-14-16/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXQSXHLXBNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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